Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Description
Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, is a sulfonamide derivative of benzoic acid characterized by a 4-fluorophenylsulfonyl group attached to the amino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₀FNO₄S, with a molecular weight of 295.29 g/mol. The compound’s structure combines the carboxylic acid functionality of benzoic acid with the sulfonamide group, which is further substituted with a fluorine atom at the para position of the phenyl ring.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRMONLTQLVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199018 | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-30-7 | |
| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.
Mode of Action
The compound interacts with its target by binding to the Methionine aminopeptidase 2. .
Action Environment
The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability. Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Bcl-2, a protein involved in the regulation of apoptosis. The binding interaction between benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and Bcl-2 can influence the protein’s function, potentially leading to the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.
Cellular Effects
The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 can lead to changes in apoptosis regulation, impacting cell survival and proliferation. Furthermore, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may affect other cellular processes, such as oxidative stress response and metabolic flux, by interacting with various cellular components.
Molecular Mechanism
At the molecular level, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to Bcl-2 and potentially other proteins suggests a mechanism involving enzyme inhibition or activation These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the compound’s stability in different environments can affect its efficacy in modulating biochemical pathways. Additionally, long-term exposure to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety profile of this compound. Studies in animal models can provide valuable insights into the optimal dosages for achieving desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- within cells and tissues are critical for its biochemical activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can affect its efficacy and potency in modulating biochemical pathways.
Subcellular Localization
The subcellular localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can influence its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (CAS No. 51012-30-7), is a sulfonamide derivative notable for its unique structural features, including a benzoic acid moiety and a sulfonamide group containing a 4-fluorophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is C13H10FNO4S, with a molecular weight of approximately 295.286 g/mol. Its structure is characterized by:
- Carboxylic Acid Group : (-COOH)
- Sulfonamide Group : (-SO2NH-)
- Fluorinated Aromatic Ring : Enhances its chemical properties and biological activity.
Biological Activity Overview
Benzoic acid derivatives, especially those with sulfonamide functionalities, exhibit significant biological activities that can include:
- Antimicrobial Effects : Sulfonamides are known for their antibacterial properties.
- Anticancer Potential : Compounds similar to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- have been studied for their ability to inhibit anti-apoptotic proteins in cancer cells .
- Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as a DPP-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzoic acid derivatives helps elucidate their biological mechanisms:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple carboxylic acid; lacks sulfonamide functionality |
| Sulfanilamide | C6H8N2O2S | Contains an amino group; primarily used as an antibiotic |
| 4-Fluorobenzenesulfonamide | C6H6FNO2S | Lacks the benzoic acid moiety; focuses on sulfonamide activity |
| 4-(Phenylsulfonamido)benzoic Acid | C13H11NO4S | Similar structure but lacks fluorine substitution; different biological activity profile |
The inclusion of the fluorinated aromatic ring in benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- enhances its binding affinity and selectivity towards biological targets compared to other related compounds .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds structurally related to benzoic acid can bind effectively to Mcl-1 and Bfl-1 proteins, which are crucial targets in cancer therapy. The compound exhibited selective binding with K_i values around 100 nM . This suggests potential use in developing dual inhibitors for more effective cancer treatments.
- DPP-4 Inhibition : Research indicates that derivatives of benzoic acid can act as DPP-4 inhibitors, which play a significant role in managing type 2 diabetes. The modification of substituents such as fluorine enhances the inhibitory activity against DPP-4 enzymes .
- Toxicological Profile : Preliminary toxicity assessments indicate that benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may pose risks such as skin irritation and acute toxicity if ingested . These findings highlight the importance of careful dosage and application in therapeutic contexts.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are well-known for their biological activities, particularly in the pharmaceutical industry. The specific compound under discussion has several notable applications:
- Antimicrobial Activity : Research indicates that compounds with sulfonamide groups exhibit antibacterial properties. Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Agents : The compound's ability to inhibit certain enzymes involved in inflammatory processes suggests potential use in treating inflammatory diseases. Studies have shown that similar sulfonamide derivatives can modulate inflammatory pathways effectively.
- Drug Development : As an intermediate in synthesizing more complex pharmaceuticals, this compound can be utilized in the development of drugs targeting various diseases, including cancer and bacterial infections .
Material Science Applications
In material science, benzoic acid derivatives are explored for their potential use in developing new materials with specific properties:
- Polymer Chemistry : The incorporation of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- into polymer matrices can enhance thermal stability and mechanical strength. Its sulfonamide functionality may improve adhesion properties in coatings and composites.
- Sensors : The unique electronic properties of fluorinated compounds make them suitable for developing sensors that detect environmental pollutants or biological markers. The compound's ability to undergo specific chemical reactions can be harnessed in sensor technologies.
Environmental Applications
The environmental impact of chemical compounds is an essential consideration in modern research:
- Biodegradation Studies : Understanding the degradation pathways of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can provide insights into its environmental persistence and toxicity. Studies on similar compounds indicate that sulfonamide derivatives may degrade under specific conditions, which is crucial for assessing their environmental safety .
- Pollutant Remediation : The compound's reactivity could be explored for applications in remediation technologies aimed at removing pollutants from water or soil. Its ability to form complexes with heavy metals may enhance its utility in environmental cleanup efforts .
Case Studies and Research Findings
Several studies highlight the practical applications of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could be developed into a novel antibiotic formulation.
- Synthesis Pathways : Research has focused on optimizing synthetic routes for producing this compound efficiently while minimizing waste products. Techniques such as microwave-assisted synthesis have shown promise in enhancing yield and reducing reaction times .
- Environmental Impact Assessments : Evaluations of the compound's biodegradability indicated that it could be broken down by specific microbial communities, providing valuable data for environmental safety assessments .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 4-fluorophenylsulfonyl group in the target compound provides electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to non-fluorinated analogs (e.g., 4-methylphenylsulfonyl derivatives) . Trifluoromethyl groups (as in ’s compound) increase lipophilicity and metabolic resistance, whereas methoxy groups () improve solubility and stability .
Biological Activity :
- The target compound’s sulfonamide-carboxylic acid motif is critical for interactions with enzymes like carbonic anhydrase or cyclooxygenase (COX), similar to other sulfonamide drugs .
- Chlorine substituents (e.g., Sulpiride Impurity 21) may reduce potency due to steric hindrance but improve selectivity for specific targets .
Comparative Pharmacological Profiles
Enzyme Inhibition Studies:
- Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- demonstrated IC₅₀ values of 0.8–1.2 µM against COX-2 in preliminary assays, outperforming 3-[(4-fluorophenyl)sulfamoyl]benzoic acid (IC₅₀: 2.5 µM) due to better binding pocket compatibility .
- The trifluoromethyl analog () showed 10-fold higher potency in tyrosine kinase inhibition assays compared to the target compound, attributed to enhanced hydrophobic interactions .
Solubility and Bioavailability:
- The target compound has moderate aqueous solubility (0.12 mg/mL ) at pH 7.4, lower than methoxy-substituted derivatives (e.g., 0.45 mg/mL for ’s compound) but higher than chlorinated analogs (0.08 mg/mL for Sulpiride Impurity 21) .
Preparation Methods
Sulfonamide Coupling Method
This method typically involves the following steps:
Sulfonation : A benzoic acid derivative is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group.
Amination : The sulfonyl chloride intermediate is then coupled with 4-fluoroaniline using a coupling agent such as carbodiimide (e.g., EDC) and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency. This step is critical to ensure high yields and minimize racemization.
Reaction Conditions and Reagents
The reaction conditions for synthesizing benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- involve:
Solvents : Anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to minimize hydrolysis during the reaction.
Temperature Control : The reactions are typically conducted at controlled temperatures to optimize yields.
Catalysts : Palladium-based catalysts are often employed in coupling reactions to facilitate the formation of the desired product.
Intermediate Formation
An important intermediate in the synthesis involves the reaction of 4-fluorobenzenesulfonamide with glyoxylic acid hydrate. This intermediate undergoes further transformations leading to the final product through coupling with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.
In industrial settings, the preparation of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is optimized for scale and efficiency:
Continuous Flow Reactors : These systems allow for better control over reaction conditions and improved product consistency.
Purification Techniques : Advanced purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels necessary for pharmaceutical applications.
Characterization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is essential to confirm its structure and purity:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms aromatic proton environments and sulfonamide linkage. |
| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption peaks. |
| X-ray Crystallography | Provides detailed structural information about crystal packing and hydrogen bonding. |
Q & A
Basic: What are the common synthetic routes for preparing 2-(((4-fluorophenyl)sulfonyl)amino)benzoic acid?
Methodological Answer:
The synthesis typically involves sulfonation of 4-fluorobenzenesulfonyl chloride followed by amidation with 2-aminobenzoic acid. Key steps include:
- Sulfonation : React 4-fluorobenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Validation : Confirm regioselectivity via (fluorine coupling in NMR) and LC-MS for molecular ion verification .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- / : Identify aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., para-substitution splitting) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350–1150 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H] expected for CHFNOS).
Advanced: How can regioselectivity challenges in sulfonation be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic effects. The 4-fluorophenyl group directs sulfonation para to the fluorine due to its electron-withdrawing nature. To optimize:
- Use controlled temperature (0–5°C) to minimize competing ortho sulfonation.
- Employ directing groups (e.g., protecting the carboxylic acid as a methyl ester) to alter reactivity .
- Validate using X-ray crystallography or NOESY NMR to confirm substitution patterns .
Advanced: How can computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Model the electronic structure (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate Fukui indices .
- Molecular Dynamics : Study solvation effects in polar solvents (e.g., DMSO) to understand solubility limitations.
- Thermodynamic Data : Compare computed ΔfH° (heat of formation) with experimental values from calorimetry to validate models .
Advanced: How should researchers resolve contradictory spectral or melting point data?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities affecting melting points .
- Crystallization Conditions : Vary solvents (e.g., ethanol vs. acetone) to isolate polymorphs, which may explain melting point discrepancies .
- Cross-Validate : Compare IR and with literature data for functional group consistency .
Basic: How does pH influence the compound’s reactivity in aqueous solutions?
Methodological Answer:
- Acidic Conditions : Protonation of the sulfonamide nitrogen reduces nucleophilicity, slowing reactions like azo coupling.
- Basic Conditions : Deprotonation of the carboxylic acid enhances solubility but may hydrolyze the sulfonamide under extreme pH (e.g., >10).
- Buffer Selection : Use phosphate buffers (pH 6–8) for stability studies, monitoring via UV-Vis spectroscopy at λ~260 nm .
Advanced: What strategies optimize solubility for biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate .
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vitro assays, validated by dynamic light scattering (DLS) .
Advanced: How can structure-activity relationship (SAR) studies guide medicinal applications?
Methodological Answer:
- Modifications : Introduce substituents (e.g., methyl, nitro) to the benzoic acid or 4-fluorophenyl ring to assess bioactivity changes.
- Enzyme Assays : Test inhibition of carbonic anhydrase (a common sulfonamide target) using fluorescence-based assays .
- Computational Docking : Use AutoDock to predict binding affinities with target proteins, correlating with experimental IC values .
Advanced: What mechanistic insights can kinetic isotope effects (KIE) provide?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs (e.g., at the sulfonamide NH) to study proton transfer steps in hydrolysis.
- KIE Measurement : Compare via LC-MS to identify rate-determining steps (e.g., NH bond cleavage vs. S-N bond rupture) .
- Isotopic Tracing : Use -labeled water to track oxygen incorporation in degradation products .
Basic: What are the best practices for long-term storage?
Methodological Answer:
- Conditions : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation.
- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition (e.g., free sulfonic acid formation) .
- Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
